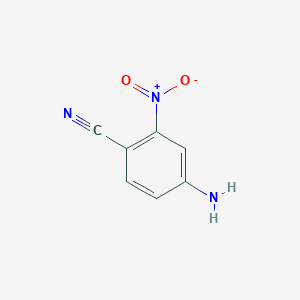

4-Amino-2-nitrobenzonitrile

Description

Structural Significance and Functional Group Interplay

The chemical behavior of 4-Amino-2-nitrobenzonitrile is fundamentally governed by the electronic interplay between its three functional groups: an amino (-NH₂) group at position 4, a nitro (-NO₂) group at position 2, and a nitrile (-C≡N) group at position 1. This specific substitution pattern creates a molecule with distinct regions of electron density, which in turn dictates its reactivity.

The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro and nitrile groups are potent electron-withdrawing groups, which decrease the ring's electron density. acs.org The presence of both donating and withdrawing groups on the same aromatic ring results in a "push-pull" electronic effect.

This electronic arrangement makes the molecule a valuable precursor for various reactions. researchgate.netaaronchem.com The amino group can be readily modified, and the nitro group can be reduced to an amine, offering a route to di-amino benzonitrile (B105546) derivatives. calvin.edu The nitrile group provides a handle for hydrolysis to a carboxylic acid or reduction to a primary amine, further expanding its synthetic potential. aaronchem.comcalvin.edu The unique reactivity endowed by this functional group interplay makes this compound a crucial starting material for constructing diverse heterocyclic compounds. researchgate.netaaronchem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72115-07-2 aaronchem.com |

| Molecular Formula | C₇H₅N₃O₂ aaronchem.com |

| Molecular Weight | 163.13 g/mol aaronchem.com |

| Canonical SMILES | C1=CC(=C(C=C1N)N+[O-])C#N uni.lu |

| InChI Key | VJEWYKBLQBJAME-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 0.4 uni.lu |

| Physical Form | Solid sigmaaldrich.com |

Broad Academic Research Significance

The primary significance of this compound in academic research lies in its role as a key synthetic intermediate, particularly in the field of heterocyclic chemistry. researchgate.netaaronchem.com Its structure is well-suited for the construction of fused ring systems, which are common scaffolds in biologically active molecules.

A prominent application is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. researchgate.netjst.go.jpscielo.br Quinazolines are a class of heterocyclic compounds that form the core of many pharmaceuticals. researchgate.net Research has shown that aminobenzonitriles, including related isomers like 2-aminobenzonitrile (B23959) and 2-amino-5-nitrobenzonitrile (B98050), are effective starting materials for creating 4-aminoquinazoline structures. scielo.brnih.gov These reactions often involve a cyclization step where the amino and nitrile groups of the benzonitrile precursor participate in forming the pyrimidine (B1678525) ring of the quinazoline system. scielo.br For instance, a common synthetic strategy involves the reaction of an aminobenzonitrile with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate that subsequently reacts with an amine to yield the 4-aminoquinazoline core. scielo.br While specific studies detailing the use of this compound itself in these exact schemes are part of ongoing research, its structural analogy to other aminobenzonitriles used in these syntheses points to its high potential and significance as a precursor for novel quinazoline-based compounds.

The compound's utility extends to being a building block for specialty chemicals and in the development of new materials, leveraging the reactivity of its functional groups for further elaboration. aaronchem.com

Summary of Research Applications

| Research Area | Application of this compound |

| Organic Synthesis | Serves as a key intermediate and building block for complex organic molecules. researchgate.netaaronchem.com |

| Heterocyclic Chemistry | Used as a precursor for the synthesis of diverse heterocyclic compounds, such as quinazolines. researchgate.netaaronchem.comscielo.br |

| Pharmaceutical Research | Acts as a starting material in the synthesis of potential pharmaceutical compounds and their scaffolds. aaronchem.comguidechem.com |

| Agrochemical Research | Employed as an intermediate in the development of new agrochemicals. aaronchem.comguidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEWYKBLQBJAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-2-nitrobenzonitrile

The preparation of this compound can be achieved through several strategic pathways, primarily involving the sequential introduction of the required functional groups onto a benzene (B151609) ring.

A primary route to nitrobenzonitrile derivatives involves the direct nitration of a substituted benzonitrile (B105546). For the synthesis of this compound, the logical precursor is 4-aminobenzonitrile (B131773). However, the strong activating and ortho-, para-directing nature of the amino group, combined with the harsh acidic conditions of nitration, presents challenges such as over-nitration and oxidation. To achieve the desired 2-nitro product, the reactivity of the amino group must be moderated.

A common strategy involves the protection of the amino group, typically via acetylation to form an acetanilide (B955) derivative. This transformation deactivates the ring slightly and sterically hinders the position ortho to the amino group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. Subsequent hydrolysis of the protecting group regenerates the amine, yielding the target compound.

Table 1: Illustrative Nitration Protocol

| Step | Precursor | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | 4-Aminobenzonitrile | Acetic Anhydride | 4-Acetamidobenzonitrile |

| 2. Nitration | 4-Acetamidobenzonitrile | Concentrated HNO₃ / H₂SO₄, controlled temperature (e.g., 5°C) | 4-Acetamido-2-nitrobenzonitrile |

The nitration of related benzonitrile systems, such as 3,4-dimethoxybenzonitrile (B145638) with 70% nitric acid, further demonstrates the direct introduction of a nitro group onto a benzonitrile core. clockss.org

An alternative approach involves building the molecule from a halogenated precursor that already contains the nitro group. A common starting material is a dihalonitrobenzene, such as 2,5-dichloronitrobenzene. This method relies on the differential reactivity of the halogen atoms or sequential substitution reactions.

One key transformation is the cyanation of an aryl halide, often accomplished through a Rosenmund-von Braun reaction. For instance, 4-chloro-2-nitrobenzonitrile (B1583667) can be synthesized by reacting 2,5-dichloronitrobenzene with copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (140–170°C). google.com In this reaction, the chlorine atom at the 1-position is selectively replaced by the nitrile group.

Following the successful introduction of the nitrile group, the remaining halogen can be substituted with an amino group. This is typically achieved via nucleophilic aromatic substitution using ammonia (B1221849) or an ammonia equivalent. The ammonolysis of 4-chlorobenzonitrile (B146240) to produce 4-aminobenzonitrile using aqueous ammonia in ethanol (B145695) is a well-established procedure, illustrating the viability of this type of transformation. bloomtechz.com A similar reaction applied to 4-chloro-2-nitrobenzonitrile would yield the final product, this compound.

Nitration Strategies for Benzonitrile Precursors

Derivatization Strategies and Reaction Pathways

The presence of three distinct functional groups on the this compound scaffold allows for a wide array of subsequent chemical modifications.

The amino group is a primary site for derivatization. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effects of the ortho-nitro group and the para-nitrile group. This reduced reactivity can be a challenge. For example, in studies on the base-promoted reaction of various 2-aminobenzonitriles with ynones, the highly deactivated isomer 2-amino-5-nitrobenzonitrile (B98050) failed to produce the desired quinoline (B57606) product, likely due to the low nucleophilicity of its amino group. cardiff.ac.uk This finding suggests that the amino group in this compound would be similarly unreactive in certain transformations like the aza-Michael addition. cardiff.ac.uk

Despite this deactivation, reactions are still possible under appropriate conditions. The amino group can participate in condensations, such as the reaction of the isomer 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a dimethylaminomethylene intermediate, which is a key step in the synthesis of certain quinazoline (B50416) derivatives. google.com Other potential modifications include diazotization followed by Sandmeyer reactions or acylation, although forcing conditions may be required.

The reduction of the nitro group to a primary amine is one of the most important and frequently utilized transformations of nitroaromatic compounds. This reaction converts this compound into 2,4-diaminobenzonitrile, a valuable intermediate for the synthesis of heterocyclic systems and other complex molecules.

A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other reducible groups, such as the nitrile. Catalytic hydrogenation is a common and effective method. The reduction of the related isomer 4-Amino-3-nitrobenzonitrile (B23877) to 3,4-diaminobenzonitrile (B14204) has been achieved in high yields (up to 90%) using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. smolecule.com Other systems, such as Raney nickel, are also effective for the hydrogenation of nitrobenzonitriles. researchgate.net Chemical reducing agents can also be used, including zinc dust in an acidic medium or hydrazine (B178648) monohydrate. prepchem.comgoogle.com

Table 2: Selected Methods for Nitro Group Reduction in Benzonitrile Derivatives

| Substrate | Reagents/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-nitrobenzonitrile | H₂, Pd/C | - | 3,4-Diaminobenzonitrile | ~90% | smolecule.com |

| 2-Chloro-4-nitrobenzonitrile | Hydrazine monohydrate | - | 2-Chloro-4-aminobenzonitrile | 78% | prepchem.com |

| 2-Nitrobenzonitrile (B147312) | Zinc dust, HCl | Aqueous | 2-Aminobenzonitrile (B23959) | 95% | google.com |

The nitrile group is relatively robust but can participate in several important transformations. One of the key reactions is its participation in intramolecular cyclizations. Research has shown that 2-aminobenzonitriles can react with ynones in a base-promoted, transition-metal-free process to yield polysubstituted 4-aminoquinolines. cardiff.ac.uk The proposed mechanism involves an initial aza-Michael addition of the amino group to the ynone, followed by an intramolecular nucleophilic attack of the resulting enolic intermediate onto the nitrile carbon, leading to cyclization and aromatization. cardiff.ac.uk This pathway highlights a sophisticated use of the nitrile group as an electrophile in ring-forming reactions.

Furthermore, the nitrile group can be transformed under certain reductive conditions. During the hydrogenation of 2-nitrobenzonitrile with a Raney nickel catalyst, the reaction proceeds beyond simple reduction of the nitro group. Instead, it leads to an intramolecular transformation yielding 2-aminobenzamide, indicating that the nitrile group is hydrated to an amide. researchgate.net This outcome demonstrates a tandem reduction-hydration process, offering a pathway to aminobenzamides from nitrobenzonitriles. researchgate.net

Transformations Involving the Nitro Group (e.g., Reduction)

Catalytic Approaches in Synthesis and Derivatization

The synthesis and subsequent chemical transformation of this compound are frequently enhanced through the use of catalytic systems. These approaches offer greater selectivity, milder reaction conditions, and improved yields compared to stoichiometric methods. Catalysis plays a crucial role in both the formation of the core structure and the derivatization of its functional groups.

A plausible and efficient catalytic route to synthesize this compound involves the selective reduction of a precursor, 2,4-dinitrobenzonitrile. In polynitro aromatic compounds, the nitro group that is least sterically hindered is often reduced preferentially. stackexchange.com Studies on the reduction of dinitrobenzamide analogues have shown that the 4-nitro group is the more electron-affinic site and is reduced first. nih.gov This selective reduction can be achieved using various catalytic systems, including enzymatic and chemical methods, which offer an advantage over harsher, less selective traditional reducing agents like SnCl₂/HCl. nih.gov

Once synthesized, the functional groups of this compound—the nitrile, the amino group, and the remaining nitro group—provide multiple handles for catalytic derivatization.

Nitrile Group Transformations: A significant challenge in derivatizing nitro-substituted benzonitriles is the selective reduction of the nitrile group without affecting the nitro group. Research has demonstrated that a combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a borohydride (B1222165) reducing agent can effectively catalyze the reduction of the nitrile to a primary amine under aprotic conditions, leaving the aromatic nitro group intact. calvin.educalvin.edu This method has been optimized using substrates like 2-nitrobenzonitrile, establishing a proof of concept for this selective transformation. calvin.educalvin.edu

Amino and Nitrile Group Cyclizations: The amino and nitrile groups can participate in catalytic cyclization reactions to form heterocyclic structures. For instance, tungstate (B81510) catalysts, such as TBA₂[WO₄], have been shown to efficiently catalyze the reaction of 2-aminobenzonitrile derivatives with carbon dioxide to produce quinazoline-2,4(1H,3H)-diones. acs.orgacs.org This process can be applied to substrates with deactivating groups, like a nitro substituent, demonstrating the robustness of the catalytic system. acs.orgacs.org However, the strong electron-withdrawing nature of the nitro group in isomers like 2-amino-5-nitrobenzonitrile can sometimes inhibit reactivity in other base-promoted cyclizations. cardiff.ac.uk

Palladium-Catalyzed Cross-Coupling: The amino group can be synthesized via palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov While not directly reported for the synthesis of this compound itself, this technology is a cornerstone of modern organic synthesis for creating aryl amines from aryl halides and is compatible with a wide range of functional groups. illinois.edumit.edu

The following table summarizes key catalytic derivatization reactions applicable to benzonitrile derivatives, providing insight into potential transformations for this compound.

Table 1: Catalytic Derivatization of Benzonitrile Derivatives| Substrate | Catalyst System | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzonitrile | BF₃·OEt₂, NaBH₄ | 2-MeTHF (solvent) | 2-Nitrobenzylamine | Good (69-84%) | calvin.edu |

| 2-Aminobenzonitrile | TBA₂[WO₄] | CO₂ (1 atm), DMSO | Quinazoline-2,4(1H,3H)-dione | 90% | acs.org |

| 2-Nitrobenzonitriles | Ru-catalyst | Alcohols | 2-Arylquinazolin-4(3H)-ones | High | bohrium.com |

| 4-Nitrobenzonitrile (B1214597) | "Green" Cu Nanoparticles | Sodium Azide, Glycerol | 5-(4-Nitrophenyl)-1H-tetrazole | - | rasayanjournal.co.in |

Advancements in Process Efficiency and Green Chemistry Considerations

The synthesis of fine chemicals like this compound is increasingly scrutinized for its environmental impact and process efficiency. Green chemistry principles—such as atom economy, use of safer solvents, energy efficiency, and employment of catalytic rather than stoichiometric reagents—are guiding advancements in its production and derivatization.

Energy Efficiency and Process Intensification: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for process intensification. It can dramatically shorten reaction times and improve yields. researchgate.netresearchgate.net For example, the reaction between 4-nitrobenzonitrile and 2,4,6-trimethylbenzonitrile (B1295322) oxide showed a significant yield improvement (68% vs. 48%) under microwave irradiation compared to conventional heating for the same duration. researchgate.net Such non-contact, efficient heating methods reduce energy consumption and can minimize the formation of byproducts. The synthesis of quinazoline derivatives from 2-amino-5-nitrobenzonitrile has also been effectively carried out using microwave irradiation. researchgate.net

Green Catalysts and Solvents: The development of environmentally benign catalysts and reaction media is a core tenet of green chemistry. Traditional synthesis routes for related compounds often rely on strong, hazardous oxidants or acids, which generate significant waste and pose safety risks. google.com A greener approach involves the use of recyclable catalysts in non-toxic solvents. An example is the phyto-mediated synthesis of copper nanoparticles using a plant extract, which then serve as an effective catalyst for cycloaddition reactions in glycerol, a biodegradable and safe solvent. rasayanjournal.co.in Similarly, the use of a reusable tungstate catalyst for CO₂ fixation at atmospheric pressure represents a significant green advancement over methods requiring high pressures or toxic reagents like phosgene. acs.orgacs.org

The table below highlights comparative studies and green approaches relevant to the synthesis and processing of nitrobenzonitrile compounds.

Table 2: Green Chemistry and Process Efficiency Enhancements| Process/Reaction | Conventional Method | Green/Efficient Alternative | Key Advantage | Reference |

|---|---|---|---|---|

| Cycloaddition | Conventional Heating (135°C, 8 min) | Microwave Irradiation (135°C, 8 min) | Increased Yield (48% → 68%) | researchgate.net |

| CO₂ Fixation | Stoichiometric DBU or toxic phosgene | Catalytic TBA₂[WO₄] in DMSO | Works at 1 atm CO₂, reusable catalyst | acs.org |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Dilute Nitric Acid with catalyst | Reduced environmental pollution | google.com |

| Tetrazole Synthesis | Standard organic solvents | "Green" Cu-nanoparticle catalyst in Glycerol | Use of green solvent and phyto-synthesized catalyst | rasayanjournal.co.in |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a primary reaction pathway for 4-amino-2-nitrobenzonitrile. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro and cyano groups, which activate the benzene (B151609) ring towards attack by nucleophiles. masterorganicchemistry.comscbt.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

Regioselectivity Determinants

The positioning of substituents on the benzene ring of this compound is a critical factor in determining the site of nucleophilic attack. The nitro group at the 2-position and the cyano group at the 1-position are powerful electron-withdrawing groups, making the carbon atoms to which they are attached, as well as the carbon at the 4-position, susceptible to nucleophilic attack. wuxibiology.com The amino group at the 4-position is a strong activating group, which can influence the regioselectivity of reactions. masterorganicchemistry.com

In nucleophilic aromatic substitution reactions, the most activating group typically directs the incoming nucleophile. masterorganicchemistry.com For this compound, the interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups determines the ultimate regiochemical outcome. For instance, in reactions involving 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack preferentially occurs at the 4-position due to electronic factors. mdpi.com Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of similar structures has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

Influence of Substituents on Reaction Kinetics

The kinetics of SNAr reactions involving this compound are significantly influenced by the nature and position of its substituents. Electron-withdrawing groups, such as the nitro and cyano groups, increase the reaction rate by stabilizing the anionic Meisenheimer intermediate formed during the nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups generally slow down the reaction unless they are positioned to delocalize the negative charge of the intermediate.

Studies on related nitroaromatic compounds have demonstrated a clear correlation between the electronic properties of substituents and reaction rates. For example, the reduction rate of substituted nitroaromatics is influenced by the Hammett substituent constants, with electron-accepting groups generally increasing the rate. orientjchem.org In the case of this compound, the strong electron-withdrawing character of the nitro and cyano groups is expected to lead to faster reaction kinetics in SNAr reactions compared to less substituted or differently substituted benzonitrile (B105546) derivatives. The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Radical Reactions and Intermediate Characterization

While SNAr reactions are common for this compound, the compound can also participate in radical reactions. For instance, the bromination of a related compound, 4-methyl-2-nitrobenzonitrile, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a radical mechanism. nih.gov

To investigate potential radical pathways in other reactions, radical scavengers like TEMPO can be employed. In a study on the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, the addition of TEMPO did not inhibit the reaction, confirming that the reaction proceeded through an ionic pathway rather than a radical one. cardiff.ac.uk The characterization of reaction intermediates is crucial for elucidating reaction mechanisms. In the context of SNAr reactions, Meisenheimer complexes can often be detected or isolated. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. Kinetic analyses of related nitroaromatic compounds have shown that the reaction rates are dependent on factors such as solvent, temperature, and the concentration of reactants. wuxibiology.comacs.org For example, in the hydrogenation of nitrobenzonitriles, the choice of solvent significantly affects the reaction course. researchgate.net

Thermodynamic data, such as heats of formation and Gibbs free energies, can be estimated using computational methods like the Benson group contribution method, which is implemented in software like CHETAH. core.ac.uk These calculations help in assessing the thermal stability and potential hazards of compounds. core.ac.uk Experimental techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to measure thermodynamic parameters, such as heats of decomposition. core.ac.uk

Kinetic studies on the quenching of silicon nanocrystal photoluminescence by various nitroaromatic compounds, including 4-nitrobenzonitrile (B1214597), have shown quenching rate constants in the range of 10⁶–10⁷ M⁻¹s⁻¹. acs.org This quenching occurs via electron transfer from the silicon nanocrystals to the nitroaromatic compounds. acs.org

Below are tables summarizing key kinetic and thermodynamic data for related compounds.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Sodium methoxide | DMF | 120 | 4-Methoxy-2-nitrobenzonitrile | >95 | |

| 4-Nitrobenzonitrile | Sodium methoxide | Methanol | Room Temp | 4-Methoxybenzonitrile | Variable | wuxibiology.com |

| 2-Aminobenzonitrile (B23959) | Ynones | DMSO | 100 | 4-Aminoquinolines | Good to Excellent | cardiff.ac.uk |

Table 2: Hydrogenation of Nitrobenzonitriles

| Substrate | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Nitrobenzonitrile | Au/ZrO₂ | Gas Phase (H₂) | 4-Aminobenzonitrile (B131773) | researchgate.net |

| 2-Nitrobenzonitrile (B147312) | Raney Nickel | Methanol/Dioxane | 2-Aminobenzamide | researchgate.net |

| 3-Nitrobenzonitrile | Raney Nickel | Methanol/Dioxane | 3-Aminobenzonitrile | researchgate.net |

| 4-Nitrobenzonitrile | Raney Nickel | Methanol/Dioxane | 4-Aminobenzonitrile | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in 4-Amino-2-nitrobenzonitrile. Computational methods, such as Density Functional Theory (DFT), are often employed to assign the observed vibrational bands with high accuracy. researchgate.net

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups. While direct, comprehensive experimental spectra for this specific isomer are not widely published, assignments can be reliably predicted based on extensive studies of similar molecules like 4-amino-3-nitrobenzonitrile (B23877) and 4-amino-2-chlorobenzonitrile. researchgate.netnih.gov

Key vibrational modes include:

Amino (-NH₂) Group Vibrations: The asymmetric and symmetric stretching vibrations of the N-H bonds are expected in the 3300-3500 cm⁻¹ region. The in-plane bending (scissoring) mode typically appears around 1600-1650 cm⁻¹.

Nitrile (-C≡N) Group Vibration: The stretching vibration of the cyano group is a strong and sharp band, typically observed in the 2220-2240 cm⁻¹ range. Its intensity and position can be sensitive to electronic effects from the substituents on the benzene (B151609) ring.

Nitro (-NO₂) Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, usually found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov

Aromatic Ring Vibrations: The C-H stretching modes of the benzene ring appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

A representative table of expected vibrational frequencies, derived from computational analyses and comparison with related compounds, is provided below. researchgate.netnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) | Assignment Description |

| ν_as(NH₂) | ~3450 | ~3450 | Asymmetric N-H Stretch |

| ν_s(NH₂) | ~3350 | ~3350 | Symmetric N-H Stretch |

| ν(C≡N) | ~2230 | ~2230 | Nitrile C≡N Stretch |

| δ(NH₂) | ~1620 | ~1620 | NH₂ Scissoring (In-plane bend) |

| ν(C=C) | ~1580 | ~1580 | Aromatic Ring C=C Stretch |

| ν_as(NO₂) | ~1530 | ~1530 | Asymmetric N-O Stretch |

| ν_s(NO₂) | ~1350 | ~1350 | Symmetric N-O Stretch |

This table is illustrative and based on data from analogous compounds and DFT calculations.

The relative orientation of the amino and nitro groups can lead to different molecular conformers. Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for studying these conformations. researchgate.net For substituted anilines, the planarity of the amino group and potential for intramolecular hydrogen bonding between the ortho-amino and nitro groups are key factors.

Computational studies on related molecules, such as 4-amino-2-chlorobenzonitrile, have identified multiple stable conformers. researchgate.net By comparing the calculated vibrational frequencies of each conformer with the experimental IR and Raman spectra, the most stable conformation present in the sample can be determined. The formation of an intramolecular hydrogen bond between an N-H proton and an oxygen atom of the nitro group would significantly alter the frequencies of the involved N-H and N-O stretching and bending modes, providing a clear spectral signature for such an interaction.

Analysis of Molecular Vibrations and Functional Group Assignments

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectra of this compound are governed by the interplay between its electron-donating and electron-withdrawing substituents, which facilitates strong electronic transitions and interesting photophysical phenomena.

The UV-Vis absorption spectrum of molecules with donor-acceptor structures like this compound is typically dominated by π→π* transitions. These involve the promotion of an electron from a π bonding orbital (often located on the donor-substituted ring) to a π* antibonding orbital (associated with the acceptor-substituted ring). worldwidejournals.com

π→π Transitions:* These are generally intense absorption bands. For this molecule, the transition from the highest occupied molecular orbital (HOMO), with significant contribution from the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), localized more on the nitro and cyano-substituted parts of the molecule, constitutes the main absorption band. worldwidejournals.com

n→π Transitions:* These transitions, involving the promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital, are also possible. They are typically weaker than π→π* transitions and may be observed as shoulders on the main absorption bands or become more apparent in certain solvents.

Computational studies on the related 4-Amino-3-nitrobenzonitrile confirm that the lowest energy electronic transitions are primarily due to photoinduced electron transfer processes, characteristic of a π→π* charge-transfer band. worldwidejournals.com

Molecules containing both strong electron-donor (e.g., -NH₂) and electron-acceptor (e.g., -NO₂, -CN) groups are prime candidates for exhibiting Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can transfer from the donor part of the molecule to the acceptor part, creating a highly polar excited state. nih.gov

In many aminobenzonitriles, this process can lead to dual fluorescence, where emission is observed from both a locally excited (LE) state and a charge-transfer (ICT) state. iupac.org The ICT state is often stabilized in polar solvents and may involve structural reorganization, such as the twisting of the amino or nitro group relative to the benzene ring (Twisted Intramolecular Charge Transfer - TICT). nih.gov While dual fluorescence is not a universal feature for all aminobenzonitriles, the strong donor-acceptor nature of this compound makes the formation of an ICT state upon excitation highly probable.

Solvatochromism, the change in absorption or emission color with solvent polarity, is a key indicator of ICT. The photophysical properties of donor-acceptor compounds often show significant dependence on the solvent environment. researchgate.net

Absorption (Solvatochromism): The effect of solvent polarity on the absorption maximum (λ_max) can vary.

Fluorescence (Solvatochromism): The emission spectrum is particularly sensitive to the solvent. If the excited state has a larger dipole moment than the ground state, as is typical for an ICT state, a bathochromic (red) shift of the fluorescence maximum is observed with increasing solvent polarity. This is because polar solvent molecules orient around the excited molecule, stabilizing the highly polar ICT state and lowering its energy, which results in a lower energy (longer wavelength) emission. capes.gov.br

The magnitude of the solvatochromic shift in the fluorescence spectrum can be used to estimate the change in dipole moment between the ground and excited states, providing quantitative insight into the charge-transfer character of the emitting state. researchgate.netcapes.gov.br

| Solvent | Polarity (Relative) | Expected Absorption (λ_abs) | Expected Emission (λ_em) | Effect |

| n-Hexane | Low | Shorter Wavelength | Shorter Wavelength | Emission likely from a less polar, locally excited (LE) state. |

| Dichloromethane | Medium | Intermediate | Intermediate | Moderate stabilization of the ICT state. |

| Acetonitrile | High | Longer Wavelength | Longer Wavelength | Strong stabilization of the ICT state, leading to a large red shift. |

| Methanol | High (Protic) | Longer Wavelength | Longest Wavelength | Strong stabilization, potentially with H-bonding interactions. |

This table illustrates the expected solvatochromic trends for a molecule with significant ICT character.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of a compound in solution by probing the magnetic properties of atomic nuclei. However, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in surveyed scientific literature and chemical databases. uni.lu

For a molecule with the structure of this compound, one would anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show characteristic shifts for the aromatic protons on the benzene ring, influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups. The protons of the amino group would also produce a characteristic signal. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbonitrile carbon.

While spectral data for related isomers and derivatives exist, direct experimental NMR data for this compound remains un-documented in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal Analysis and Unit Cell Parameters

The cultivation of a suitable single crystal of this compound would be the prerequisite for X-ray diffraction analysis. This analysis would yield fundamental crystallographic information, including the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of a crystal lattice).

Currently, there are no published crystallographic studies for this compound. Consequently, its specific unit cell parameters (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z) have not been determined.

Interactive Data Table: Unit Cell Parameters for this compound (No data available)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular forces. For this compound, the presence of an amino group (a hydrogen bond donor) and nitro and nitrile groups (hydrogen bond acceptors) suggests that hydrogen bonding would be a significant factor in its crystal structure.

Without experimental crystal structure data, a definitive analysis of these interactions for this compound cannot be conducted.

Simulation of Dimer and Tetramer Forms

Computational chemistry provides powerful tools for predicting and understanding molecular interactions. The simulation of molecular clusters, such as dimers and tetramers, using methods like Density Functional Theory (DFT), can offer insights into the most stable arrangements of molecules and help interpret experimental data. Such studies on the related isomer, 4-amino-3-nitrobenzonitrile, have been used to simulate the crystal unit cell and analyze vibrational spectra.

These computational models can predict the geometry and binding energies of different configurations, identifying the most likely intermolecular hydrogen bonding and stacking arrangements. However, specific computational studies simulating the dimer and tetramer forms of this compound have not been reported in the available literature.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Theoretical investigations into 4-Amino-2-nitrobenzonitrile predominantly employ Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. worldwidejournals.com The hybrid functional B3LYP is commonly used in these calculations to provide a detailed understanding of the molecule's electronic structure. worldwidejournals.com These computational approaches are crucial for predicting molecular geometries, electronic distributions, and spectroscopic properties. worldwidejournals.comresearchgate.net

Geometry Optimization and Energetic Stability

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Method/Basis Set | Calculated Value (Å) |

| C2-C3 Bond Length | B3LYP/6-311G(d,p) | 1.38 |

| C4-C5 Bond Length | B3LYP/6-311G(d,p) | 1.42 |

| C2-C3 Bond Length | HF/6-311G(d,p) | 1.38 |

| C4-C5 Bond Length | HF/6-311G(d,p) | 1.42 |

| This table is generated based on data from a study by S. Sebastian et al. worldwidejournals.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO-LUMO gap has been calculated to be 5.56 eV in a vacuum. worldwidejournals.com This value is significant for understanding the electronic transitions and charge transfer properties within the molecule. worldwidejournals.comresearchgate.net The energies of these frontier orbitals also play a role in predicting how the molecule will interact with other species, for instance, in the context of dye-sensitized solar cells where electron injection from the dye to a semiconductor is a critical step. worldwidejournals.com The HOMO energies of such dyes are an important factor, and for this compound, they fall within the band gap of titanium dioxide (TiO2), a common semiconductor material. worldwidejournals.com

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.55 (for a related TiO2 cluster model) |

| LUMO | -2.77 (for a related TiO2 cluster model) |

| HOMO-LUMO Gap | 5.56 (in vacuum for this compound) |

| This table is generated based on data from a study by S. Sebastian et al. worldwidejournals.com |

Prediction of Charge Distribution and Reactivity Sites

The distribution of electron density within the this compound molecule dictates its reactive behavior. The presence of electron-withdrawing nitro (-NO2) and cyano (-CN) groups, alongside the electron-donating amino (-NH2) group, creates a distinct electronic profile. Computational studies can map the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. nih.gov Generally, regions with negative electrostatic potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. nih.gov In related nitrobenzonitrile compounds, the nitro group significantly influences the electronic structure, enhancing electrophilicity. This makes the aromatic ring susceptible to certain reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. researchgate.net It is particularly useful for simulating electronic absorption spectra and understanding photo-induced processes. worldwidejournals.comresearchgate.net

Simulation of Electronic Spectra

TD-DFT calculations have been employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. worldwidejournals.com These simulations help in assigning the observed absorption bands to specific electronic transitions, which are typically π→π* transitions for this type of molecule. worldwidejournals.com The calculations can be performed both in a vacuum and in the presence of a solvent to understand how the environment affects the spectral properties. worldwidejournals.com For this compound, it has been noted that the absorption in the visible region is weaker than in the UV region, and solvent effects can cause a red-shift (a shift to longer wavelengths) in the absorption bands. worldwidejournals.com

Modeling of Photoinduced Electron Transfer Processes

TD-DFT is instrumental in modeling photoinduced electron transfer, a fundamental process in many applications, including solar cells and photochemistry. worldwidejournals.compsu.edu For this compound, calculations suggest that the lowest energy excited states arise from photoinduced electron transfer processes. worldwidejournals.com This implies that upon excitation with light, an electron is promoted to an orbital where it can be transferred, for example, to the conduction band of a semiconductor like TiO2 in a dye-sensitized solar cell. worldwidejournals.com This electron injection process is a key step in the conversion of light to electrical energy. worldwidejournals.com The analysis of the molecular orbitals involved in these electronic transitions provides a visual representation of the charge transfer direction. psu.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics of molecules, revealing how they change shape and interact with their environment.

While specific MD simulation studies focusing exclusively on isolated this compound are not prevalent in the reviewed literature, the technique has been applied to its derivatives to understand their behavior in complex biological systems. For instance, classical molecular dynamics simulations have been used to study nitrile-containing inhibitors, including derivatives of this compound, complexed with enzymes like human aldose reductase (hALR2). nih.govlookchem.com In one such study, simulations predicted a double-peaked distribution in protein electric fields around the nitrile probe. nih.gov This was interpreted as a dynamic process of hydrogen bond formation and dissociation between the nitrile group and an amino acid side chain within the enzyme's active site. nih.gov The simulations were instrumental in investigating the molecular details of this conformational change, which explained the observation of two distinct vibrational bands in infrared spectroscopy experiments. nih.gov

General applications of MD simulations in related fields have demonstrated the ability to:

Probe the plasticity of binding sites and identify multi-conformational regions that can accommodate various small molecules. biorxiv.org

Observe the fluctuation of sidechain angles over time during a simulation, indicating the flexibility of specific parts of a molecule. biorxiv.org

Analyze how distal mutations in a protein can alter structural dynamics to facilitate substrate binding and product release. biorxiv.org

Generate time-averaged ensembles that can be refined against experimental data to provide a dynamic model of a molecule's structure. biorxiv.org

These examples highlight how MD simulations could be employed to study the conformational landscape of this compound, including the rotation of its amino and nitro functional groups and its interactions with solvent molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that correlate the chemical structure of compounds with their biological activity or other properties. These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities and to guide the synthesis of more potent or safer derivatives.

QSAR studies have been extensively conducted on classes of compounds that include derivatives of this compound, such as nitroaromatics and aminobenzonitriles. nih.govresearchgate.net These studies aim to develop mathematical models that can predict properties like toxicity or inhibitory activity based on molecular descriptors. nih.gov

Key aspects of QSAR methodologies applied to related derivatives include:

Model Development: Researchers use statistical methods like Partial Least Squares (PLS), Classification and Regression Trees (CART), and stepwise multiple linear regression to build the QSAR models. nih.govdergipark.org.tr

Molecular Descriptors: A wide range of descriptors are calculated to quantify the structural and physicochemical properties of the molecules. These can include descriptors for hydrophobicity, electrophilic reactivity, and quantum chemical properties such as polarizability and hyperpolarizability. nih.govdergipark.org.tr For example, the toxicity of nitroaromatic compounds against Tetrahymena pyriformis has been modeled using hydrophobicity and electrophilicity as key factors. nih.gov

Validation: The predictive power of QSAR models is rigorously assessed using internal and external validation techniques to ensure they are robust and reliable. nih.gov

Application: Validated models can be used to predict the activity of unsynthesized compounds, elucidate mechanisms of action, and identify structural features that are important for the desired activity. nih.govnih.gov For instance, a 3D-QSAR study on 2-aminobenzonitrile (B23959) derivatives that inhibit HIV-1 reverse transcriptase compared ligand-based and structure-based approaches to understand the structural requirements for potent inhibition. researchgate.net

The table below summarizes findings from representative QSAR studies on related classes of compounds.

| Compound Class | Target/Endpoint | QSAR Methodology | Key Descriptors/Findings |

| Nitroaromatic Compounds | Toxicity against T. pyriformis | HiT QSAR, PLS, CART | Models based on hydrophobicity and electrophilic reactivity were developed to predict toxicity and classify compounds by mechanism of action. nih.gov |

| Nitrobenzene Derivatives | Toxicology | Stepwise Multiple Linear Regression | Quantum molecular descriptors, particularly second-order hyperpolarizability, provided a stable QSAR model for predicting toxicity. dergipark.org.tr |

| (Aryl-)bridged 2-Aminobenzonitriles | HIV-1 Reverse Transcriptase Inhibition | Ligand-based (GRIND) and Structure-based (GLUE/GRIND) 3D-QSAR | Both approaches yielded predictive models, with the structure-based method providing insights into the specific interactions within the enzyme's binding pocket. researchgate.net |

| Xanthone Derivatives | Anti-tuberculosis Activity | AM1, Multiple Linear Regression | QSAR models were built using electronic descriptors to establish a correlation between chemical structure and anti-tuberculosis activity, guiding the design of new agents. nih.gov |

These studies demonstrate that QSAR is a powerful tool for systematically exploring the chemical space around the this compound scaffold to design derivatives with optimized biological activities.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The analysis of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences physical properties such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. researchgate.netuzh.chnih.gov The Hirshfeld surface is a three-dimensional map that partitions crystal space, allowing for the detailed examination of how neighboring molecules interact. scirp.org

While a crystal structure and corresponding Hirshfeld analysis for this compound itself were not found in the surveyed literature, studies on closely related analogues provide significant insight into the expected interactions. A notable example is the analysis of 4-Methoxy-2-nitrobenzonitrile. researchgate.net In this molecule, the crystal structure is stabilized by C—H•••N and C—H•••O hydrogen bond interactions. researchgate.net The Hirshfeld surface analysis visually confirmed these interactions as dark red spots on the surface, highlighting that O∙∙∙H and N∙∙∙H intermolecular contacts play a critical role in the stabilization of the molecular structure. researchgate.net

The analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts in a quantitative manner. Each point on the plot represents a pair of distances from the surface to the nearest nucleus inside and outside the surface. Different types of interactions have characteristic appearances on these plots.

The table below shows the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for related molecules, illustrating the relative importance of different interactions in their crystal packing.

| Compound | H···H Contacts | C···H / H···C Contacts | O···H / H···O Contacts | N···H / H···N Contacts |

| 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)benzimidazol-2-one | 62.0% uzh.ch | 16.1% uzh.ch | 7.5% uzh.ch | 13.7% uzh.ch |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | 39.2% nih.gov | 27.1% nih.gov | 8.3% nih.gov | 16.0% nih.gov |

Given its structure, a Hirshfeld analysis of this compound would be expected to reveal significant contributions from:

This type of analysis provides a detailed picture of the supramolecular assembly driven by a network of hydrogen bonds and other weak interactions. scirp.org

Diverse Academic Applications and Functional Materials Development

Applications in Materials Science

The unique electronic profile of 4-Amino-2-nitrobenzonitrile, arising from its intramolecular charge-transfer characteristics, makes it a theoretical candidate for several applications in materials science. These applications primarily leverage the interaction of the molecule with electric and light fields.

Organic Electronics and Optoelectronics

The field of organic electronics utilizes carbon-based molecules and polymers for electronic and optoelectronic devices. Compounds with push-pull architecture are often investigated for their semiconductor properties.

Studies of Electrical Conductivity and Charge TransportSpecific experimental data on the electrical conductivity and charge transport properties of this compound are not prominently documented. However, theoretical studies on related molecules provide insights. The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups facilitates intramolecular charge transfer (ICT).rsc.orgThis process is fundamental for electrical conductivity, as it suggests that the molecule can support the movement of charge under an applied electric field.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, performed on the isomeric compound 4-Amino-3-nitrobenzonitrile (B23877) have shown that charge transfer occurs within the molecule. worldwidejournals.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key parameters that indicate the potential for charge transfer. researchgate.net For materials to be effective in electronic devices, efficient charge transport between molecules in the solid state is also crucial, a property influenced by the material's crystalline structure and intermolecular interactions.

Integration in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)There is a lack of specific studies detailing the integration and performance of this compound in photovoltaic devices. However, the structural motif is relevant to the field, particularly for Dye-Sensitized Solar Cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current.

Research on the isomer 4-Amino-3-nitrobenzonitrile has explored its potential as a dye sensitizer (B1316253). worldwidejournals.com Theoretical calculations for this isomer suggest that its HOMO and LUMO energy levels could be suitable for efficient electron injection into the conduction band of a semiconductor like titanium dioxide (TiO2) and for subsequent dye regeneration. worldwidejournals.commdpi.com The process relies on the excited state of the dye having an energy level higher than the semiconductor's conduction band. The transitions are considered photoinduced charge transfer processes, which are essential for generating charge-separated states that favor electron injection from the dye to the semiconductor surface. worldwidejournals.com While these findings for an isomer are promising, experimental validation for this compound itself is required to determine its actual performance in DSSCs.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Molecules with significant push-pull character, like aminonitrobenzonitriles, are prime candidates for NLO materials.

Crystal Engineering for NLO Response EnhancementThe macroscopic NLO response of a material depends not only on the hyperpolarizability of individual molecules but also on their arrangement in the crystal lattice. For a significant second-order NLO effect, molecules must crystallize in a non-centrosymmetric space group.

Crystal engineering aims to control this arrangement through the strategic use of intermolecular interactions. Studies on related nitro-aromatic compounds, such as 3-Nitro-4-(propylamino)benzonitrile, reveal the critical role of hydrogen bonds (e.g., N-H···O) and π–π stacking interactions in dictating the crystal packing. iucr.org These interactions can align the molecular dipoles in a way that enhances the bulk NLO properties of the crystal. iucr.orgresearchgate.net The crystal structure of this compound would need to be determined and potentially modified to optimize these interactions for an enhanced NLO response.

Polymer Science and Advanced Polymer Synthesis

While substituted benzonitriles and aromatic diamines are important monomers in the synthesis of high-performance polymers like polyimides, specific studies detailing the incorporation of this compound into polymer chains are not prominently featured in available research. In principle, the amino group could be reacted with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal stability. lumtec.com.twpolimi.it For instance, related compounds such as 2-aminobenzonitrile (B23959) serve as intermediates for monomers used in heat-resistant polymers. smolecule.com The presence of both a nitrile and a nitro group on the this compound backbone could impart unique properties, such as increased glass transition temperatures and modified dielectric characteristics, to the resulting polymers. beilstein-journals.org However, dedicated research on this compound as a polymer precursor is required to substantiate these potential applications.

Liquid Crystal Research and Display Technology

The field of liquid crystals heavily relies on molecules with specific structural features, such as a rigid core and polar terminal groups, that promote the formation of mesophases. frontiersin.org Nitrile-containing compounds, in particular, have been fundamental to the development of liquid crystal displays (LCDs) due to the strong dipole moment of the nitrile group. bloomtechz.comajchem-a.com While precursors like 4-aminobenzonitrile (B131773) are used in the synthesis of liquid crystal materials, there is a lack of specific studies on the mesomorphic properties of this compound. bloomtechz.com The substitution pattern, including the lateral nitro group, would significantly influence the molecule's shape and polarity, which are critical factors for liquid crystalline behavior. beilstein-journals.orgmdpi.com Theoretical and experimental investigation is needed to determine if this compound or its derivatives can function as liquid crystals.

Supramolecular Chemistry and Coordination Polymer Design

The functional groups of this compound, namely the amino and nitrile groups, possess lone pairs of electrons that make them potential coordination sites for metal ions. This suggests that the molecule could act as a ligand in the construction of coordination polymers and other supramolecular assemblies. libretexts.org The design of such materials allows for the creation of frameworks with tailored properties for applications in catalysis, gas storage, and sensing. Despite this potential, specific examples of coordination complexes or polymers synthesized from this compound are not documented in the reviewed literature.

Applications in Chemical Biology and Medicinal Chemistry Design

In contrast to its developing role in materials science, this compound is a well-utilized building block in the design and synthesis of molecules with significant biological and medicinal relevance.

Scaffold Design for Bioactive Molecules

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. cymitquimica.com Its utility as a "versatile small molecule scaffold" stems from the differential reactivity of its functional groups, allowing for sequential and controlled chemical modifications. cymitquimica.com

A primary application is in the synthesis of the quinazoline (B50416) scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs. scielo.brresearchgate.net General synthetic routes often involve the cyclization of substituted 2-aminobenzonitriles. scielo.br For instance, reacting a 2-aminobenzonitrile derivative with formic acid or its equivalent can lead to the formation of a quinazolin-4(3H)-one, a key intermediate. clockss.orgrsc.org The amino and nitrile groups of this compound can participate in cyclocondensation reactions to build the pyrimidine (B1678525) ring of the quinazoline system. The nitro group can be retained to influence the electronic properties of the final molecule or reduced to an amine for further functionalization, providing access to a diverse library of bioactive compounds. clockss.org The synthesis of various 4-aminoquinazoline derivatives often begins with precursors like 2-amino-5-nitrobenzonitrile (B98050), highlighting the general applicability of aminobenzonitriles in constructing these important medicinal scaffolds. scielo.brresearchgate.net

Enzyme Inhibitor Design and Mechanistic Investigations

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The 4-aminoquinazoline core, readily synthesized from aminobenzonitrile precursors, is famously present in a class of potent enzyme inhibitors targeting protein kinases. scielo.brresearchgate.net These kinase inhibitors, such as gefitinib (B1684475) and erlotinib, are crucial in cancer therapy. clockss.org

The synthesis of these complex molecules often relies on building blocks like this compound. The process typically involves constructing the quinazoline ring system from the aminobenzonitrile, followed by further substitutions. clockss.org For example, a common route is the conversion of a 2-nitrobenzonitrile (B147312) to a quinazolinone intermediate, which is then elaborated into the final kinase inhibitor. clockss.orgrsc.org The strategic placement of the amino and nitro groups on the this compound ring allows chemists to build molecules with specific three-dimensional shapes and electronic properties required to bind to the active site of a target enzyme, such as the ATP-binding pocket of a kinase. mdpi.comrsc.org The development of thieno[2,3-b]pyridine (B153569) and benzo lvb.ltresearchgate.netthieno[3,2-d]pyrimidin-4-one based kinase inhibitors has also utilized substituted 2-halobenzonitriles, further demonstrating the value of the benzonitrile (B105546) scaffold in this area of medicinal chemistry. rsc.org

Studies on DNA/RNA Interactions and Modified Nucleoside Development

The structural features of this compound make it and its isomers interesting candidates for studying interactions with nucleic acids like DNA and RNA. Research into the related isomers, 4-amino-3-nitrobenzonitrile (4A-3NBN) and 3-amino-2-nitrobenzonitrile (B1289970) (3A-2NBN), provides significant insights into this potential. researchgate.netnih.gov

Computational studies have explored the ability of these molecules to act as unnatural nucleobases. It was found that 4A-3NBN can form base pairs with natural nucleobases such as uracil, thymine, and cytosine. researchgate.netnih.gov A key finding from these studies is that the nitro group of 4A-3NBN imparts a greater flexibility compared to the corresponding N3-H group in natural nucleobases. researchgate.netnih.gov This flexibility, combined with a higher dipole moment in the resulting base pairs, may facilitate the disruption of DNA or RNA helix formation. researchgate.netnih.gov

Based on these findings, researchers have proposed the design of new modified nucleosides incorporating the 4A-3NBN and 3A-2NBN scaffolds. researchgate.netnih.gov These modified nucleosides are suggested as potential antiviral prodrugs, with the theory that they could interfere with viral replication by inhibiting viral polymerases. researchgate.net While these studies did not directly use this compound, the results strongly suggest that it could be a valuable candidate for similar investigations into the development of novel therapeutic agents that target nucleic acid structures and functions. The ability of nitroaromatic compounds to form DNA adducts or otherwise interact with DNA is a known mechanism for some bioactive molecules.

Structure-Activity Relationship (SAR) Studies Related to Genotoxicity

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of toxicology and drug development. For aminonitrobenzonitrile isomers, structure-activity relationship (SAR) studies have been particularly revealing in the context of genotoxicity. Research has shown that compounds such as 2-cyano-4-nitroaniline (an isomer of this compound, also known as 2-amino-5-nitrobenzonitrile) are potent mutagens in the Ames test, a widely used assay for identifying chemical carcinogens. mdpi.comnih.gov

Studies investigating a series of cyano-nitroaniline isomers have demonstrated a powerful synergistic interaction among the cyano, amino, and nitro substituents on the benzene (B151609) ring. mdpi.com While compounds with only one or two of these functional groups, like 4-nitroaniline (B120555) or 1,3-dicyano-5-nitrobenzene, are weakly mutagenic at most, the combination of all three can lead to a dramatic increase in mutagenic potential. mdpi.com For instance, 2-amino-4-nitrobenzonitrile (B1279174) was found to be a much more potent mutagen than 3-nitroaniline. mdpi.comnih.govgreyhoundchrom.com This "cyano effect" is a key finding from SAR studies, which consider how the positioning of these functional groups influences the compound's interaction with biological macromolecules like DNA. nih.govgreyhoundchrom.com The enzymes believed to be involved in the metabolic activation of these nitroaromatic compounds, such as nitroreductase and N-acetyltransferase, play a crucial role in their genotoxicity. nih.govgreyhoundchrom.com

| Compound/Class | Genotoxicity Finding | Citation |

| 2-Cyano-4-nitroaniline | Potent mutagen in the Ames test. | mdpi.comnih.govgreyhoundchrom.com |

| 2,6-Dicyano-4-nitroaniline | Potent mutagen in the Ames test. | mdpi.comnih.govgreyhoundchrom.com |

| Unsubstituted Nitroanilines | Generally weak mutagens. | mdpi.comnih.govgreyhoundchrom.com |

| 2-Amino-4-nitrobenzonitrile | Significantly more potent mutagen than 3-nitroaniline. | mdpi.comgreyhoundchrom.com |

| 2,4-Dinitrobenzonitrile | Highly mutagenic. | mdpi.comgreyhoundchrom.com |

Synthesis of Quinazoline-based Heterocycles for Pharmacophore Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antihypertensive treatments. tcichemicals.comresearchgate.net Aminobenzonitriles, including isomers of this compound, serve as valuable starting materials for the construction of these important heterocycles. tcichemicals.comresearchgate.net

A common synthetic strategy involves the reaction of a 2-aminobenzonitrile derivative with dimethylformamide-dimethylacetal (DMF-DMA). tcichemicals.comresearchgate.net This reaction forms a key formamidine (B1211174) intermediate, which can then undergo cyclization with various arylamines to produce bioactive 4-aminoquinazolines. tcichemicals.comresearchgate.net This method is highly versatile and can be adapted for large-scale synthesis of drugs like gefitinib. researchgate.net

Specifically, a derivative of the target compound, 2-amino-5-nitrobenzonitrile, is used to prepare 6-nitro-4-substituted amino quinazoline derivatives. The process involves a condensation reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA, followed by a Dimroth rearrangement with an appropriate aniline (B41778) derivative to yield the final quinazoline product. This highlights the utility of the aminonitrobenzonitrile framework in building complex, functional molecules for pharmacophore development.

Catalysis and Organocatalysis Research

The functional groups present in this compound—amine, nitrile, and nitro groups—are frequently found in molecules used in catalysis, either as ligands for metal centers or as active components of organocatalysts.

Role as Ligands or Organocatalytic Species

The amino and nitrile functionalities are excellent coordinating groups for transition metals, making them common features in ligand design for asymmetric catalysis and coordination chemistry. Similarly, the structural motifs of aminobenzenes are utilized in the development of hydrogen-bond-donor organocatalysts. However, specific research detailing the application of this compound itself as a primary ligand or organocatalytic species is not extensively documented in the literature. While related compounds are used, for example, in the catalytic reduction of 2-nitrobenzonitrile using nanocluster catalysts, this involves the target molecule as a substrate rather than the catalyst itself.

Chemical Fixation of Carbon Dioxide Methodologies

A significant area of green chemistry research is the chemical fixation of carbon dioxide (CO₂) into valuable chemicals. One such application is the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles. This process represents an atom-efficient and environmentally friendlier alternative to traditional methods that use toxic reagents like phosgene.

Research has shown that a simple monomeric tungstate (B81510) complex, TBA₂[WO₄], can act as a highly efficient homogeneous catalyst for this transformation. The reaction proceeds well for a variety of structurally diverse 2-aminobenzonitriles. Studies on substrates with electron-withdrawing groups, such as 2-amino-5-nitrobenzonitrile (an isomer of the title compound), have provided valuable insights. This particular substrate is considered less reactive due to the reduced basicity of its amino group. Consequently, its successful conversion into the corresponding quinazoline-2,4(1H,3H)-dione requires more forcing reaction conditions, such as an elevated pressure of CO₂ (2 MPa), compared to more electron-rich substrates that can react at atmospheric pressure.

| Substrate | Catalyst | CO₂ Pressure | Outcome | Citation |

| Various 2-Aminobenzonitriles | TBA₂[WO₄] | Atmospheric | High yields of quinazoline-2,4(1H,3H)-diones. | |

| 2-Amino-5-nitrobenzonitrile | TBA₂[WO₄] | 2 MPa | Selective reaction proceeds to the desired product. | |

| 2-Amino-4-chlorobenzonitrile | TBA₂[WO₄] | 2 MPa | Selective reaction proceeds to the desired product. |

Methodological Advancements in Analytical Chemistry

Derivatization is a key technique in analytical chemistry used to chemically modify an analyte to improve its detection, separation, or stability for analysis by methods like chromatography.

Development as Derivatization Reagents

Compounds containing chromophoric or fluorophoric groups are often used as derivatization reagents to enhance detection sensitivity in HPLC or other analytical techniques. Reagents containing nitro groups, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are well-known fluorescent labeling agents for primary and secondary amines, including amino acids. nih.gov

While there is no specific literature detailing the use of this compound as a derivatization reagent, its parent compound, 4-aminobenzonitrile, serves as a precedent. 4-Aminobenzonitrile is employed as a derivatization reagent in capillary zone electrophoresis (CZE) for the analysis of sugars, where it enhances detection sensitivity. This suggests the potential for functionally-rich aminobenzonitriles to be developed for specific analytical applications, although the direct use of the 4-amino-2-nitro isomer has not been reported.

Utility as Chromatographic Standards or Stationary Phases

Similarly, other related benzonitrile compounds, such as 4-Nitrobenzonitrile (B1214597), are employed as standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) due to their well-defined properties and commercial availability in high purity. ruifuchemical.com The analysis of complex azo dyes derived from substituted benzonitriles, for example, 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile, is performed using reverse-phase (RP) HPLC methods. sielc.com These analytical techniques are crucial for separating and identifying compounds in complex mixtures. ruifuchemical.comsielc.com

Advanced Dye and Pigment Design and Performance Studies

The compound this compound serves as a valuable precursor in the synthesis of advanced dyes, particularly azo dyes. Its molecular structure contains the necessary components to form a chromophore, the part of a molecule responsible for its color.

Chromophore Structure-Property Relationships

The color and properties of dyes derived from this compound are intrinsically linked to their molecular structure. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings, which forms a conjugated system responsible for absorbing light in the visible spectrum. cuhk.edu.hk The specific color of the dye is determined by the nature of the aromatic groups and the various substituents attached to them. cuhk.edu.hk

In dyes synthesized from this compound, the molecule exhibits a "push-pull" electronic structure. The amino group (-NH₂) acts as an electron-donating group (auxochrome), while the nitro (-NO₂) and cyano (-C≡N) groups are strong electron-withdrawing groups. This arrangement enhances the polarization of the molecule and delocalizes the π-electrons across the conjugated system, which typically shifts the absorption maximum to longer wavelengths (a bathochromic shift), resulting in deeper colors like reds and blues. nih.gov

Functionalization of the core azobenzene (B91143) structure with various substituents directly imparts specific electronic and optical properties, making them highly attractive as dyestuffs. nih.gov The interplay between electron-donating and electron-withdrawing groups across the azo linkage is a fundamental principle in designing dyes with desired colors and performance characteristics. mdpi.com

| Property | Influence on Dye Characteristics |

| Azo Group (-N=N-) | Forms the core chromophore, creating a conjugated system essential for color. cuhk.edu.hk |

| Aromatic Rings | Part of the conjugated system; their structure influences color and dye properties. cuhk.edu.hk |

| Amino Group (-NH₂) | Acts as an electron-donating group (auxochrome), typically deepening the color. nih.gov |

| Nitro (-NO₂) & Cyano (-C≡N) Groups | Act as strong electron-withdrawing groups, enhancing the "push-pull" effect and shifting color to longer wavelengths. nih.gov |

Synthesis of Advanced Azo Dye Architectures

The synthesis of azo dyes is a well-established process in industrial organic chemistry, most commonly involving a two-step diazotization and coupling reaction. nih.govunb.ca this compound, as a primary aromatic amine, is the key starting material for the first step. nih.gov

Diazotization : The process begins with the conversion of the primary amino group on this compound into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). cuhk.edu.hkajol.info The resulting diazonium salt of this compound is a highly reactive electrophile.

Azo Coupling : The second step involves reacting the diazonium salt with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative. cuhk.edu.hkunb.ca The diazonium salt attacks the activated ring of the coupling agent to form the stable azo linkage (-N=N-), creating the final azo dye. ajol.info

Future Directions and Interdisciplinary Research Outlook

Emerging Synthetic Methodologies and Techniques

The synthesis of polysubstituted aromatic compounds like 4-amino-2-nitrobenzonitrile is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. Future synthetic strategies are expected to move beyond traditional methods and embrace cutting-edge techniques.